molecular formula C14H9NO3 B13115823 3-Amino-1-hydroxyanthracene-9,10-dione CAS No. 645389-79-3

3-Amino-1-hydroxyanthracene-9,10-dione

Cat. No.: B13115823
CAS No.: 645389-79-3
M. Wt: 239.23 g/mol
InChI Key: GFVDTZAAYDPPDZ-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the anthracene core, specifically at the 3rd and 1st positions, respectively. The compound is known for its vibrant color and is used in various applications, including dyes, pharmaceuticals, and as an analytical reagent.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-hydroxyanthracene-9,10-dione is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for a broader range of applications in scientific research and industry compared to its analogs .

Properties

CAS No.

645389-79-3

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

3-amino-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H9NO3/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,16H,15H2

InChI Key

GFVDTZAAYDPPDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)O

Origin of Product

United States

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